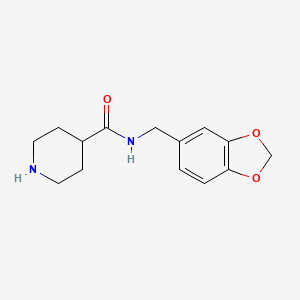
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide is a compound with a molecular formula of C16H23N3O5S and a molecular weight of 369.4 g/mol. This compound is known for its research applications and is not intended for human or veterinary use. It features a benzodioxole moiety, which is a common structural motif in various biologically active compounds.
Vorbereitungsmethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction typically requires a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be employed in studies involving enzyme inhibition or receptor binding. In medicine, this compound is investigated for its potential anticancer properties . It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .
In the industry, this compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in the modulation of cellular processes such as cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as N-(1,3-benzodioxol-5-ylmethyl)-1-[(1r)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide These compounds share the benzodioxole moiety but differ in their substituents, which can affect their biological activity and chemical properties
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(11-3-5-15-6-4-11)16-8-10-1-2-12-13(7-10)19-9-18-12/h1-2,7,11,15H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIOBGGGUXVUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
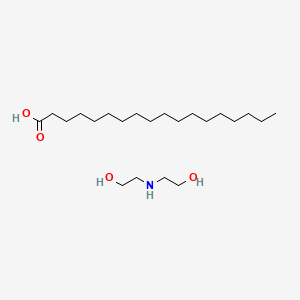
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
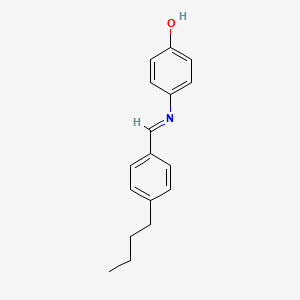
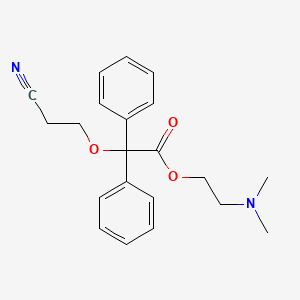
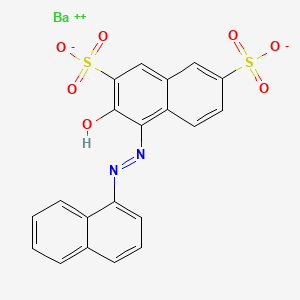
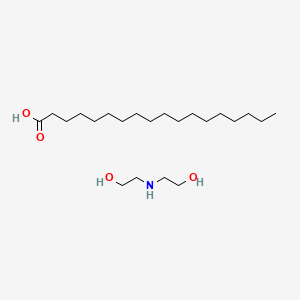
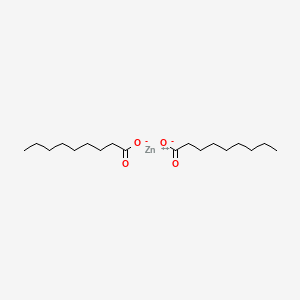

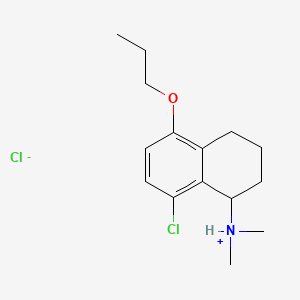
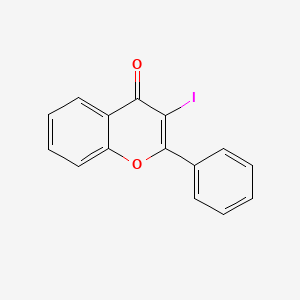
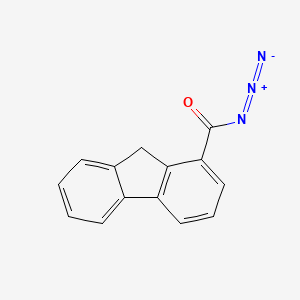
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)
